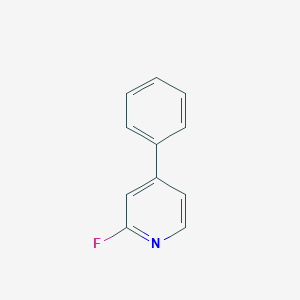

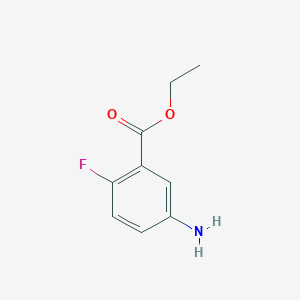

2-フルオロ-4-フェニルピリジン

概要

説明

D2受容体に対する効果は最小限または無視できる程度です 。この化合物は、その高い選択性と効力により、科学研究で広く使用されてきました。

科学的研究の応用

SCH-23390は、科学研究において幅広い用途を持っています。

化学: ドーパミン受容体拮抗薬を含む研究における参照化合物として使用されます。

生物学: SCH-23390は、様々な生物学的プロセスにおけるドーパミンD1受容体の役割を理解するための研究に使用されます。

医学: 統合失調症やパーキンソン病などの疾患における潜在的な治療効果について研究されています。

作用機序

SCH-23390は、ドーパミンD1受容体に選択的に結合することによりその効果を発揮し、それによってドーパミンの作用を阻害します。この阻害は、運動制御、認知、報酬に関与する様々なシグナル伝達経路に影響を与えます。 この化合物は、セロトニン受容体、特に5-HT2C受容体にもある程度の親和性を示します .

生化学分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the fluoropyridine and the biomolecule it interacts with .

Cellular Effects

A related compound, 4-phenylpyridine, has been shown to suppress UVB-induced skin inflammation by targeting c-Src in vitro and in vivo

Temporal Effects in Laboratory Settings

An optimized synthesis of a related compound starting from 2-fluoro-4-methylpyridine has been reported, suggesting potential stability of fluoropyridines in laboratory settings .

Subcellular Localization

The localization of proteins and other biomolecules within a cell is crucial for understanding their functions

準備方法

SCH-23390の合成は、市販の前駆体から始まり、いくつかのステップを伴います。合成経路には、通常、ベンザゼピン環系の形成、続いて塩素化および水酸化反応が含まれます。 工業的生産方法は、収率と純度を向上させるために反応条件を最適化する可能性があります .

化学反応の分析

SCH-23390は、次のような様々な化学反応を受けます。

酸化: SCH-23390は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応は、ベンザゼピン環上の官能基を修飾するために実行できます。

類似化合物との比較

SCH-23390は、ドーパミンD1受容体に対する高い選択性により独特です。類似の化合物には、次のようなものがあります。

ラクロプリド: ドーパミンD2受容体選択的拮抗薬。

ハロペリドール: 統合失調症の治療に使用される非選択的ドーパミン受容体拮抗薬。

SKF-38393: ドーパミンD1受容体選択的アゴニスト。これらの化合物と比較して、SCH-23390のD1受容体に対する選択性は、この特定の受容体サブタイプに焦点を当てた研究において特に価値があります

特性

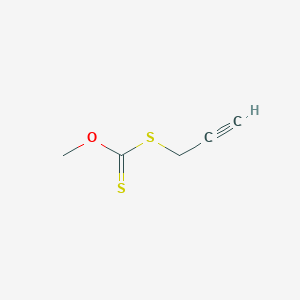

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)